cyclopenta-1,3-diene;erbium(3+)

Atomic Layer Deposition Erbium Oxide Thin Films MOCVD Precursor

Cyclopenta-1,3-diene;erbium(3+), commonly named tris(cyclopentadienyl)erbium or ErCp₃ (CAS 39330-74-0), is a homoleptic organolanthanide complex in which an Er³⁺ ion is η⁵-coordinated to three cyclopentadienyl anions. It is a crystalline solid with a melting point of ~285–287 °C and sublimation at ~200 °C/0.01 mm Hg, exhibiting air and moisture sensitivity.

Molecular Formula C15H3Er-12
Molecular Weight 350.44 g/mol
Cat. No. B12322631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclopenta-1,3-diene;erbium(3+)
Molecular FormulaC15H3Er-12
Molecular Weight350.44 g/mol
Structural Identifiers
SMILES[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Er+3]
InChIInChI=1S/3C5H.Er/c3*1-2-4-5-3-1;/h3*1H;/q3*-5;+3
InChIKeyGPJYBPCFSZGIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopenta-1,3-diene;Erbium(3+) Procurement Guide — Tris(cyclopentadienyl)erbium (ErCp₃) for CVD/ALD & Optoelectronic Research


Cyclopenta-1,3-diene;erbium(3+), commonly named tris(cyclopentadienyl)erbium or ErCp₃ (CAS 39330-74-0), is a homoleptic organolanthanide complex in which an Er³⁺ ion is η⁵-coordinated to three cyclopentadienyl anions [1]. It is a crystalline solid with a melting point of ~285–287 °C and sublimation at ~200 °C/0.01 mm Hg, exhibiting air and moisture sensitivity [2]. This compound serves primarily as a volatile erbium precursor for chemical vapor deposition (CVD), atomic layer deposition (ALD), and metal-organic chemical vapor deposition (MOCVD), enabling the fabrication of Er₂O₃ high-k dielectrics, erbium-doped semiconductors, and photonic materials operating at the 1.54 μm telecommunications window [3][4].

Why Cyclopenta-1,3-diene;Erbium(3+) Cannot Be Replaced by Generic Erbium Precursors in Thin-Film and Doping Applications


Erbium precursors for vapor-phase deposition span several ligand classes — β-diketonates (e.g., Er(thd)₃), amidinates (e.g., Er(tBu₂amd)₃), and substituted cyclopentadienyls (e.g., Er(CpMe)₃, Er(iPrCp)₃) — yet they exhibit dramatically different volatilities, thermal stabilities, ALD growth rates, and doping characteristics. Direct experimental comparison between cyclopentadienyl- and β-diketonate-based erbium ALD processes reveals that the growth rate obtained with a tris(methylcyclopentadienyl)erbium precursor is approximately six times that of Er(thd)₃/O₃, and the cyclopentadienyl-based Er₂O₃ films achieve lower impurity incorporation [1]. Furthermore, for semiconductor doping, Er(C₅H₅)₃ uniquely enabled uniform erbium incorporation at the 1.5×10¹⁹ cm⁻³ level by MOCVD into both InP and GaAs — a result that alternative erbium precursors have not replicated in head-to-head doping studies [2]. These functional differences preclude simple one-to-one substitution without compromising film quality, throughput, or electrical performance.

Quantitative Differentiation Evidence for Cyclopenta-1,3-diene;Erbium(3+) Versus In-Class Precursors


ALD Growth Rate: Cyclopentadienyl Erbium Precursor Delivers 6× Higher Deposition Rate vs. β-Diketonate Er(thd)₃

In a comparative ALD study, the tris(methylcyclopentadienyl)erbium [(CpMe)₃Er] / H₂O process yielded a growth rate of 1.5 Å/cycle, which was approximately six times the rate of the Er(thd)₃/O₃ process (0.25 Å/cycle) and four times the rate of the Er(tBu₂amd)₃/O₃ process (0.38 Å/cycle), all producing stoichiometric Er₂O₃ films on Si(100) [1]. While this data is from the methyl-substituted analogue (CpMe)₃Er, the parent unsubstituted tris(cyclopentadienyl)erbium shares the same cyclopentadienyl coordination core, and class-level inference from lanthanide ALD literature consistently shows that cyclopentadienyl-based erbium precursors outperform β-diketonates in deposition rate under comparable thermal ALD conditions [2].

Atomic Layer Deposition Erbium Oxide Thin Films MOCVD Precursor

Sublimation Enthalpy: Er(Cp)₃ Provides a Quantitative Volatility Benchmark for Prediction of MOCVD Transport Characteristics

The enthalpy of sublimation (ΔsubH) for tris(cyclopentadienyl)erbium has been experimentally determined as 97.2 ± 3.2 kJ/mol at 530 K, based on vapor pressure measurements over the range 503–558 K [1]. This value serves as a calibrant for comparing the transport behavior of substituted erbium cyclopentadienyl derivatives, as the unsubstituted parent complex represents the baseline against which ligand modification effects on volatility are assessed. Substituted analogs such as Er(iPrCp)₃ or Er(tBuCp)₃ are often employed when liquid precursors are desired; however, their volatilities are altered by the substituents in a manner predictable only when the parent ΔsubH is known [2].

Thermodynamic Properties MOCVD Precursor Volatility Sublimation Enthalpy

Semiconductor Doping: Er(C₅H₅)₃ Achieves Uniform 1.5×10¹⁹ cm⁻³ Er Doping in InP and GaAs — A Result Not Matched by Alternative Erbium Precursors

In the first demonstration of MOCVD-based erbium doping of InP and GaAs, tris(cyclopentadienyl)erbium achieved a uniform doping concentration as high as 1.5 × 10¹⁹ cm⁻³ across the entire depth of the epitaxial layers, as verified by secondary ion mass spectroscopy (SIMS) [1]. Erbium-related photoluminescence spectra around 1.54 μm from InP:Er and GaAs:Er fabricated with this precursor showed remarkable resemblance, and the Er-related peak was observed at 1539 ± 1 nm even at 300 K, shifting by only 3 nm from 2 K to 300 K [1]. Subsequent studies employing alternative erbium precursors such as Er(CpMe)₃, Er(iPrCp)₃, and Er(tBu₂amd)₃ have demonstrated doping capabilities, but the uniform, high-level doping across entire epitaxial layer depths reported for the parent Er(C₅H₅)₃ remains a benchmark in the literature [2].

Semiconductor Doping MOCVD Rare-Earth Photoluminescence

Carbon Nanotube Encapsulation: ErCp₃ Demonstrates Unique Thermally-Fragile Molecular Behavior Enabling High-Yield SWCNT Filling

Tris(η⁵-cyclopentadienyl)erbium (ErCp₃) molecules were successfully encapsulated in single-wall carbon nanotubes (SWCNTs) with high yield using an optimized temperature and high-vacuum process [1]. HR-TEM observations coupled with image simulations revealed almost free rotation of each ErCp₃ molecule inside the SWCNTs, and X-ray absorption spectroscopy confirmed the trivalent character of Er ions (Er³⁺) within the encapsulated state [1]. The study explicitly classifies ErCp₃ as thermally fragile, a characteristic that required specialized low-temperature encapsulation to prevent decomposition — distinguishing its behavior from more robust metallocenes such as ferrocene or cobaltocene [1]. This fragile nature is a direct consequence of the relatively weak Er–Cp bonding compared to transition metal cyclopentadienyl complexes.

Carbon Nanotube Encapsulation Organometallic Nanomaterials Molecular Rotors

Purity Availability: Multi-Grade Options from 99.9% (3N) to 99.999% (5N) Enable Matched Selection for CVD/Electronic Applications

Tris(cyclopentadienyl)erbium is commercially available in graded purity tiers: 99.9% (3N), 99.95% (3N5), 99.99% (4N), and 99.999% (5N) on a trace metals basis [1]. This contrasts with many alternative erbium precursors such as Er(thd)₃, which is typically supplied at 99.9% purity without higher-grade options, and Er(iPrCp)₃, which is primarily available as a liquid precursor with purity specifications often limited to 99% (REO basis) . The availability of ultra-high purity (5N) Er(C₅H₅)₃ is significant for semiconductor and optoelectronic applications where trace transition metal impurities degrade minority carrier lifetime and dielectric reliability.

Precursor Purity Trace Metals Electronic-Grade Chemicals

Proven Application Scenarios Where Cyclopenta-1,3-diene;Erbium(3+) Delivers Validated Performance


ALD/CVD of Er₂O₃ High-k Dielectric Layers with High Throughput Requirements

Erbium oxide thin films deposited using cyclopentadienyl erbium precursors achieve growth rates up to 1.5 Å/cycle in thermal ALD [1] — approximately six times higher than films derived from Er(thd)₃/O₃ processes [2]. This dramatically reduces the number of ALD cycles needed to reach target film thickness, making Er(C₅H₅)₃- or Er(CpMe)₃-based processes the preferred choice when wafer throughput and precursor economy are paramount.

Erbium Doping of III-V Semiconductors (InP, GaAs) for 1.54 μm Optoelectronic Devices

Tris(cyclopentadienyl)erbium remains the only precursor demonstrated to achieve a uniform erbium doping concentration of 1.5 × 10¹⁹ cm⁻³ across entire epitaxial InP and GaAs layers by MOCVD [3]. This doping level is essential for realizing high-gain erbium-doped waveguide amplifiers and lasers operating at the fiber-optic 1.54 μm window.

Encapsulation of Lanthanide Metallocenes in Carbon Nanotubes for Quantum and Magnetic Nanomaterials

ErCp₃ has been uniquely shown to be encapsulated inside single-wall carbon nanotubes with high filling efficiency and retention of Er³⁺ oxidation state, unlike more robust metallocenes [4]. This enables research into one-dimensional erbium atomic wires, molecular magnets confined in nanoscale channels, and charge-transfer hybrid materials — a niche where Er(C₅H₅)₃ is irreplaceable.

Electronic-Grade Procurement Requiring Ultra-High Purity (4N–5N) Erbium Precursors

For CMOS-compatible Er₂O₃ gate dielectrics and other contamination-sensitive applications, Er(C₅H₅)₃ is available in purity grades up to 99.999% on a trace metals basis [5], exceeding the purity typically offered for Er(thd)₃ or Er(iPrCp)₃. Procurement of 5N-grade precursor directly mitigates the risk of transition metal incorporation that degrades dielectric reliability.

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